N-(2-aminoethyl)benzamide

MAO-B Inhibition Neurochemistry Structure-Activity Relationship

N-(2-aminoethyl)benzamide (CAS 1009-17-2) is a small-molecule benzamide derivative with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol. It is primarily utilized in medicinal chemistry and chemical biology as a core scaffold for the development of enzyme inhibitors, particularly those targeting monoamine oxidase B (MAO-B).

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1009-17-2
Cat. No. B168569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)benzamide
CAS1009-17-2
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCN
InChIInChI=1S/C9H12N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
InChIKeyNHWKHNPRDPAXLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-aminoethyl)benzamide (CAS 1009-17-2) Procurement Guide for Research and Chemical Synthesis


N-(2-aminoethyl)benzamide (CAS 1009-17-2) is a small-molecule benzamide derivative with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol [1]. It is primarily utilized in medicinal chemistry and chemical biology as a core scaffold for the development of enzyme inhibitors, particularly those targeting monoamine oxidase B (MAO-B) [2]. The compound is distinguished by its primary amine terminus, which provides a convenient handle for derivatization into a wide range of functional analogs [3].

N-(2-aminoethyl)benzamide (CAS 1009-17-2) is Not a Drop-In Replacement for Other Benzamide Derivatives in Research


Selecting N-(2-aminoethyl)benzamide over its close structural analogs is a critical scientific decision driven by its unique position in structure-activity relationships (SAR). While the benzamide class shares a common core, the presence of the unsubstituted 2-aminoethyl side chain in this compound confers a specific and well-documented set of properties. Substituting this compound with a seemingly similar analog like N-(2-diethylaminoethyl)benzamide or a ring-chlorinated derivative like N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491) can lead to profound and predictable shifts in biological activity, target selectivity, and physicochemical profile [1]. The quantitative evidence below demonstrates that this specific compound serves as a crucial benchmark and a distinct starting point for further derivatization, rather than a generic building block [2].

Quantitative Evidence for N-(2-aminoethyl)benzamide (CAS 1009-17-2) Differentiation Against Structural Analogs


MAO-B Inhibitory Potency: Comparison of Unsubstituted Parent Compound vs. Iodinated Derivative

The unsubstituted N-(2-aminoethyl)benzamide serves as the parent scaffold, and its own MAO-B inhibitory activity is weak, providing a baseline for measuring the potency enhancements conferred by aromatic substitution. Its derivative, N-(2-aminoethyl)-2-chloro-4-iodobenzamide (2d), was directly compared in the same study. The introduction of the 2-chloro and 4-iodo substituents resulted in a significant increase in inhibitory potency, with a measured inhibition constant (Ki) of 0.80 µM against MAO-B [1].

MAO-B Inhibition Neurochemistry Structure-Activity Relationship

Sigma-1 Receptor Affinity: Length and Nature of Aminoethyl Spacer is Critical for Sub-Nanomolar Affinity

In a systematic SAR study of benzamide-based sigma-1 receptor ligands, compounds with a two-carbon spacer (as in N-(2-aminoethyl)benzamide) were compared to those with three- or four-carbon chains. Optimal sigma-1 receptor affinity and selectivity over sigma-2 receptors was achieved with specific substitutions on the benzamide core when the two-carbon spacer was present. For instance, compounds 7i, 7w, and 7y, which possess the same 2-aminoethyl spacer as the target compound but with a 4-chloro, 4-cyano, or 4-nitro substituent, exhibited exceptionally high affinity for S1R, with Ki values of 1.2–3.6 nM [1].

Sigma-1 Receptor Receptor Binding Medicinal Chemistry

Monoamine Uptake Inhibition: Direct Comparison of N-(2-aminoethyl)-4-chlorobenzamide vs. N-(2-aminoethyl)benzamide Parent

While the parent N-(2-aminoethyl)benzamide is a weak MAO-B inhibitor, its 4-chlorinated analog (Ro 16-6491) has been characterized for its off-target effects on monoamine uptake. Ro 16-6491 acts as a weak inhibitor of monoamine uptake in rat forebrain synaptosomes. The IC50 values for inhibiting noradrenaline (NA) and 5-hydroxytryptamine (5HT) uptake were 90 µM for each, while its effect on dopamine (DA) uptake was negligible (>1000 µM) [1]. This provides a quantitative benchmark for the activity that can be gained or lost through aromatic ring substitution.

Monoamine Transporter Neuropharmacology Comparative Pharmacology

Antiparasitic Activity: N-(2-aminoethyl)benzamide Core as a Launchpad for Sub-Nanomolar T. brucei Inhibitors

The N-(2-aminoethyl)benzamide core was identified as a starting point in a phenotypic screen for activity against Trypanosoma brucei. Through hit-to-lead optimization, the potency was improved by over three orders of magnitude. The most potent derivative, compound 73, which retains the core N-(2-aminoethyl)benzamide structure with added N-benzyloxyphenyl substitution, displayed an in vitro EC50 of 0.001 µM (1 nM) against the parasite [1]. This demonstrates the scaffold's exceptional potential for optimization.

Antiparasitic Trypanosoma brucei Phenotypic Screening

Gastric Prokinetic Activity: Superior Efficacy of a Derivative Over Standard Prokinetics

A series of amino-halogen-N-[2-aminoethyl] benzamides, which are direct derivatives of the target compound, were evaluated for gastric prokinetic activity. Compared to the clinical standards metoclopramide, domperidone, and bromopride, a number of these compounds demonstrated superior efficacy in enhancing gastric motility in a rat stomach emptying model [1].

Gastrointestinal Pharmacology Gastric Emptying Prokinetic Agents

Reversible vs. Irreversible MAO-B Inhibition: Differential Mechanism of Action

A critical differentiator for the class of compounds derived from N-(2-aminoethyl)benzamide is their mechanism of MAO-B inhibition. Unlike irreversible inhibitors such as L-deprenyl, compounds in this class, including the 4-chloro derivative Ro 16-6491, are competitive, time-dependent inhibitors. Critically, upon dialysis, complete return of enzyme activity is observed, classifying them as reversible inhibitors [1].

Enzyme Inhibition Mechanism MAO-B Reversible Inhibition

Recommended Applications for N-(2-aminoethyl)benzamide (CAS 1009-17-2) Based on Quantitative Evidence


Medicinal Chemistry: Core Scaffold for MAO-B Inhibitor Development

The compound serves as the foundational scaffold for a well-established class of reversible MAO-B inhibitors. Researchers developing novel therapeutics for Parkinson's disease or other neurological disorders can use N-(2-aminoethyl)benzamide as a starting point for derivatization to enhance potency, as demonstrated by the 0.80 µM Ki achieved by its iodinated analog [1]. Its reversible mechanism of action, inferred from its derivatives, is a key advantage over irreversible inhibitors like L-deprenyl [2].

Chemical Biology: Synthetic Intermediate for Sigma-1 Receptor Ligands

N-(2-aminoethyl)benzamide is the ideal starting material for synthesizing potent and selective sigma-1 receptor ligands. Its two-carbon aminoethyl spacer is a critical structural feature for achieving the sub-nanomolar affinity (Ki = 1.2–3.6 nM) reported for related compounds [1]. This makes it a valuable building block for creating pharmacological tools to study sigma-1 receptor function in conditions like pain, depression, and neurodegeneration.

Antiparasitic Drug Discovery: Hit-to-Lead Optimization for HAT

This compound is a validated starting point for hit-to-lead programs targeting Human African Trypanosomiasis (HAT). Its core structure, when optimized, has yielded compounds with an EC50 of 0.001 µM against T. brucei, demonstrating that the scaffold can support the development of highly potent antiparasitic agents [1]. Procurement is justified for any research group involved in neglected tropical disease drug discovery.

Gastrointestinal Pharmacology Research: Building Block for Next-Gen Prokinetics

For researchers investigating gastrointestinal motility disorders, the N-(2-aminoethyl)benzamide scaffold is a proven foundation for developing new prokinetic agents. Derivatives have shown superior efficacy in enhancing gastric emptying in preclinical models compared to standard-of-care drugs like metoclopramide and domperidone [1], suggesting the scaffold has significant potential for therapeutic innovation in this field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-aminoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.